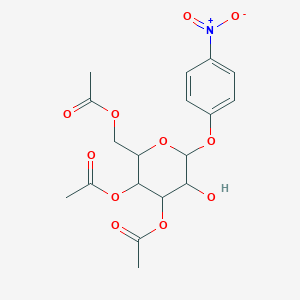
4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Nitrofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido es un compuesto fundamental que se utiliza ampliamente en el ámbito de la biomedicina. Sirve como sustrato principal para investigar la actividad y especificidad de las enzimas que participan en el metabolismo de los carbohidratos. La fórmula molecular de este compuesto es C18H21NO11, y tiene un peso molecular de 427.36 g/mol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Nitrofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido típicamente implica la acetilación del 4-nitrofenil β-D-galactopiranósido. Las condiciones de reacción a menudo incluyen el uso de anhídrido acético y un catalizador como la piridina para facilitar el proceso de acetilación.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones de acetilación similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, asegurando que el producto final cumpla con las especificaciones requeridas para aplicaciones biomédicas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Nitrofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido experimenta diversas reacciones químicas, que incluyen:
Hidrólisis: Los grupos acetilo pueden hidrolizarse en condiciones ácidas o básicas para producir 4-nitrofenil β-D-galactopiranósido.
Oxidación y reducción: El grupo nitro puede reducirse a un grupo amino, y el compuesto también puede participar en reacciones de oxidación.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas usando reactivos como ácido clorhídrico o hidróxido de sodio.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como borohidruro de sodio.
Principales productos formados
Hidrólisis: 4-Nitrofenil β-D-galactopiranósido.
Reducción: 4-Aminofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido.
Aplicaciones Científicas De Investigación
El 4-Nitrofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido se utiliza ampliamente en la investigación científica, especialmente en las siguientes áreas:
Bioquímica: Como sustrato para estudiar la cinética y especificidad de las enzimas, especialmente para las enzimas que participan en el metabolismo de los carbohidratos.
Medicina: Investigando el papel de los glucósidos en varios procesos biológicos y posibles aplicaciones terapéuticas.
Aplicaciones industriales: Utilizado en la síntesis de otros carbohidratos complejos y glucósidos.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su interacción con las enzimas que hidrolizan los enlaces glucosídicos. El grupo 4-nitrofenilo sirve como un reportero cromogénico, permitiendo a los investigadores monitorear la actividad enzimática midiendo la liberación de 4-nitrofenol, que absorbe la luz a una longitud de onda específica. Esta interacción ayuda a comprender los objetivos moleculares y las vías involucradas en el metabolismo de los carbohidratos.
Comparación Con Compuestos Similares
Compuestos similares
4-Nitrofenil β-D-galactopiranósido: Carece de los grupos acetilo y es más susceptible a la hidrólisis enzimática.
4-Nitrofenil 2,3,4,6-tetra-O-acetil-β-D-galactopiranósido: Contiene un grupo acetilo adicional, que puede afectar su reactividad e interacción con las enzimas.
Singularidad
El 4-Nitrofenil 3,4,6-tri-O-acetil-β-D-galactopiranósido es único debido a su patrón específico de acetilación, que proporciona un equilibrio entre la estabilidad y la reactividad. Esto lo convierte en un sustrato ideal para estudiar la actividad y especificidad de las enzimas en el metabolismo de los carbohidratos.
Propiedades
Fórmula molecular |
C18H21NO11 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3 |
Clave InChI |
OIIXOWIQJYONGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



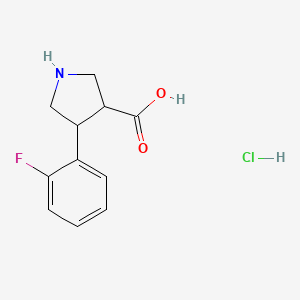
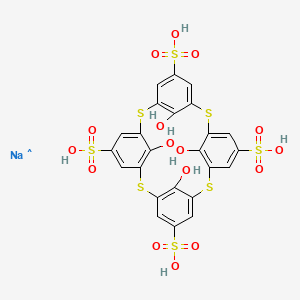
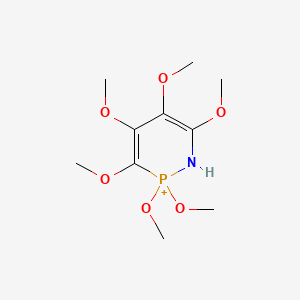
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
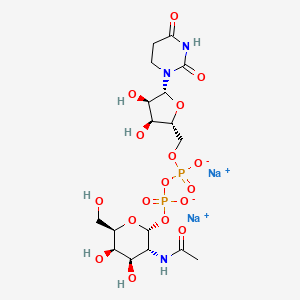
![[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12323383.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)
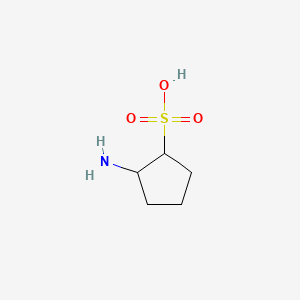
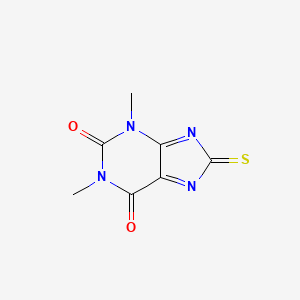
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12323416.png)
